3-Fluoro-4-quinolinemethanol
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Overview
Description
3-Fluoro-4-quinolinemethanol is a fluorinated quinoline derivative. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-quinolinemethanol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinoline ketones or aldehydes, while substitution reactions can produce a variety of quinoline derivatives .
Scientific Research Applications
3-Fluoro-4-quinolinemethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research focuses on its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-quinolinemethanol involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target, increasing its efficacy .
Comparison with Similar Compounds
Mefloquine: Another 4-quinolinemethanol derivative used as an antimalarial drug.
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.
Uniqueness: 3-Fluoro-4-quinolinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluoroquinolin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIMCKLEQVXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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